N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Description

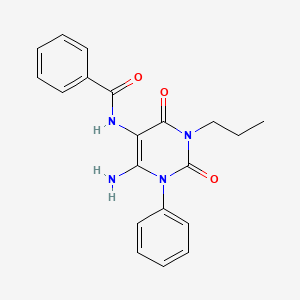

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a tetrahydropyrimidine derivative featuring a benzamide substituent at the C5 position, a phenyl group at N1, and a propyl chain at N2. The structure combines a rigid tetrahydropyrimidine core with flexible alkyl and aromatic substituents, enabling diverse physicochemical and biological properties .

Properties

CAS No. |

937804-86-9 |

|---|---|

Molecular Formula |

C20H20N4O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C20H20N4O3/c1-2-13-23-19(26)16(22-18(25)14-9-5-3-6-10-14)17(21)24(20(23)27)15-11-7-4-8-12-15/h3-12H,2,13,21H2,1H3,(H,22,25) |

InChI Key |

HBEDLESLHKMVHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves the reaction of 6-aminouracil with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzamide linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Hydroxyl derivatives of the pyrimidine ring.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit DNA polymerase, leading to the disruption of DNA replication in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogues differ primarily in:

- N1 substituent : Phenyl (target) vs. benzyl (BZ0 in ) or alkyl groups (e.g., ethyl in ).

- N3 substituent : Propyl (target) vs. ethyl, methyl, or fluorobenzyl ().

- C5 acyl group: Benzamide (target) vs. phenoxyacetamide, cinnamamide, or chloroacetamide ().

Table 1: Key Structural and Physical Properties of Selected Analogues

Physicochemical Properties

- Melting Points : Compounds with aromatic acyl groups (e.g., benzamide, cinnamamide) exhibit high melting points (>320°C) due to strong intermolecular hydrogen bonding (amide NH and carbonyl O) and π-π stacking . The target compound’s propyl chain at N3 may slightly reduce crystallinity compared to ethyl analogues but retains thermal stability.

- Solubility: Longer alkyl chains (e.g., propyl vs. Chloroacetamide derivatives () show higher electrophilicity, influencing reactivity in nucleophilic environments.

Hydrogen Bonding and Crystal Packing

The benzamide group enables dual hydrogen-bond donor (NH) and acceptor (C=O) interactions, fostering stable crystal lattices. In contrast, chloroacetamide derivatives () prioritize halogen-based interactions (C–Cl⋯O/N), altering packing motifs. Etter’s graph set analysis () could further elucidate differences in supramolecular architectures between analogues.

Biological Activity

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydropyrimidine ring and multiple functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3, with a molecular weight of approximately 342.41 g/mol. The presence of an amino group, dioxo moiety, and a benzamide structure indicates potential interactions with various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Tetrahydropyrimidine Ring | Provides a heterocyclic framework that may enhance biological activity. |

| Benzamide Moiety | Contributes to the compound's ability to interact with biological receptors. |

| Functional Groups | Amino and dioxo groups may facilitate binding to specific enzymes or receptors. |

Preliminary studies suggest that this compound exhibits various biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial and fungal strains.

- Antiviral Properties : The structural analogs of this compound may inhibit viral replication.

- Cytotoxicity : Studies indicate potential anticancer effects through apoptosis induction in cancer cell lines.

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific enzyme activities and modulate cell signaling pathways. For instance:

- Kv1.3 Inhibition : Analogous compounds have been reported to inhibit Kv1.3 channels effectively, which are implicated in various autoimmune diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of tetrahydropyrimidine compounds exhibited selective cytotoxicity against breast cancer cells.

- Neuroprotective Effects : Another investigation suggested that similar compounds could protect neuronal cells from oxidative stress.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Aminouracil | Amino group on uracil | Antiviral properties | Simple structure |

| Benzamide Derivatives | Benzene ring with amide functionality | Analgesic effects | Diverse modifications |

| 2-Pyrimidinamine | Pyrimidine ring with amino group | Antimicrobial activity | Basic structure |

| N-(6-Amino...) | Tetrahydropyrimidine fused with benzamide | Multifaceted activities | Complex structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.